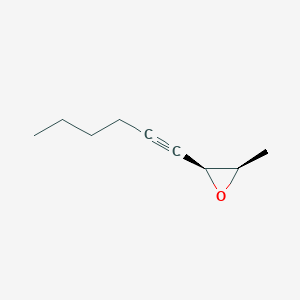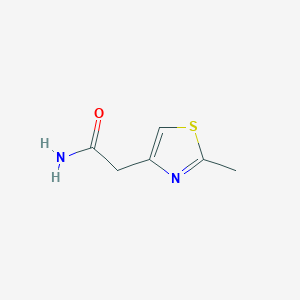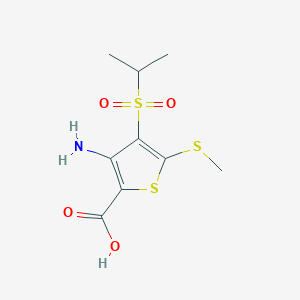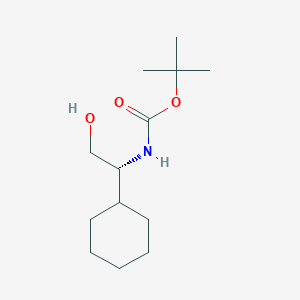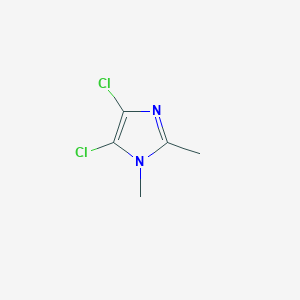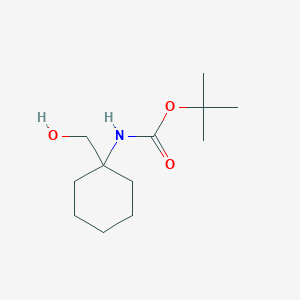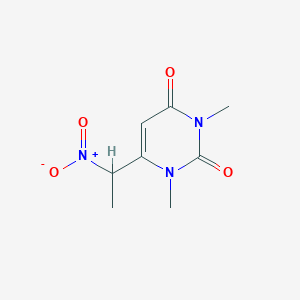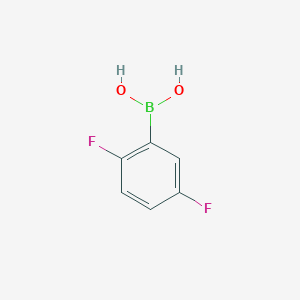
Acide 2,5-difluorophénylboronique
Vue d'ensemble
Description
2,5-Difluorophenylboronic acid is an organic compound with the molecular formula C6H5BF2O2. It is a derivative of phenylboronic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Applications De Recherche Scientifique
2,5-Difluorophenylboronic acid has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of 2,5-Difluorophenylboronic acid is the sphingosine phosphate receptor . This compound is a useful reagent for the preparation of potent and selective sphingosine phosphate receptor antagonists .
Mode of Action
2,5-Difluorophenylboronic acid interacts with its targets through Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by 2,5-Difluorophenylboronic acid . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which may influence its bioavailability.
Result of Action
The result of the action of 2,5-Difluorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds, including potent and selective sphingosine phosphate receptor antagonists . These antagonists function as therapeutic agents for the treatment of influenza infections .
Action Environment
The action of 2,5-Difluorophenylboronic acid is influenced by several environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a metal catalyst and operates under mild and functional group tolerant reaction conditions . Additionally, the compound’s stability and reactivity can be affected by the presence of water and oxygen . Therefore, these reactions are often carried out under an inert atmosphere (like argon) and in anhydrous conditions .
Analyse Biochimique
Biochemical Properties
2,5-Difluorophenylboronic acid plays a significant role in biochemical reactions. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions . This compound is also used in the preparation of selective sphingosine phosphate receptor antagonists
Cellular Effects
It is known to cause skin and eye irritation, and may be harmful if swallowed or inhaled . It is also known to cause respiratory tract irritation .
Molecular Mechanism
The molecular mechanism of 2,5-Difluorophenylboronic acid primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it, being a formally nucleophilic organic group, is transferred from boron to palladium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,5-Difluorophenylboronic acid can be synthesized through several methods:
Hydroboration: This involves the addition of a boron-hydrogen bond across an alkene or alkyne, followed by oxidation to yield the boronic acid.
Direct Borylation: This method involves the direct introduction of a boronic acid group onto the aromatic ring using a palladium catalyst.
Industrial Production Methods: Industrial production often employs the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Analyse Des Réactions Chimiques
2,5-Difluorophenylboronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Comparaison Avec Des Composés Similaires
2,5-Difluorophenylboronic acid can be compared with other fluorinated phenylboronic acids:
2,4-Difluorophenylboronic Acid: Similar in structure but with fluorine atoms at the 2 and 4 positions.
2,6-Difluorophenylboronic Acid: Has fluorine atoms at the 2 and 6 positions, which can affect its acidity and reactivity.
3,5-Difluorophenylboronic Acid: Fluorine atoms are at the 3 and 5 positions, influencing its chemical properties differently.
Uniqueness: The unique positioning of the fluorine atoms in 2,5-Difluorophenylboronic acid can lead to distinct reactivity patterns and selectivity in chemical reactions, making it a valuable compound in organic synthesis .
Propriétés
IUPAC Name |
(2,5-difluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOJGSDLJNUAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370226 | |
| Record name | 2,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193353-34-3 | |
| Record name | 2,5-Difluorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Difluorophenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



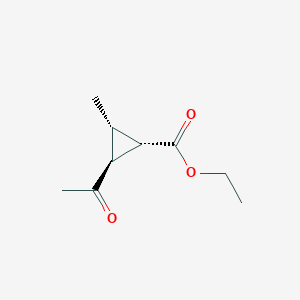
![2-(2-Hydroxy-2-methylpropyl)benzo[d]thiazol-7-ol](/img/structure/B69568.png)
